Home > Products > Screening Compounds P65044 > 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide
2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide -

2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide

Catalog Number: EVT-4887182
CAS Number:
Molecular Formula: C27H17N5O7
Molecular Weight: 523.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used in the treatment of hematologic malignancies. [] It is primarily cleared by hepatic metabolism, with oxidation of the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction, being the primary biotransformation pathways. []

Relevance: While not directly analogous in structure, Venetoclax shares a key structural motif with 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide: the presence of a nitrobenzene sulfonamide group. This moiety is subject to similar metabolic transformations (nitro reduction) in both compounds. []

Venetoclax N-oxide (VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, formed during oxidative stress degradation. [] It can be synthesized by oxidizing Venetoclax with m-chloroperoxybenzoic acid in dichloromethane. []

Relevance: VNO is directly derived from Venetoclax and therefore indirectly related to 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide through the shared nitrobenzene sulfonamide group. []

Venetoclax hydroxylamine impurity (VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax, formed through a [, ] Meisenheimer rearrangement of Venetoclax N-oxide. []

Relevance: VHA is derived from Venetoclax N-oxide, which is related to Venetoclax, and ultimately to 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide, all through the presence of the nitrobenzene sulfonamide group. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5). [] Unlike other PAMs like VU-29, CPPHA does not bind to the MPEP site (a negative allosteric modulator site). [] It acts through a novel allosteric site on both mGluR1 and mGluR5. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a centrally active, positive allosteric modulator of mGluR5. [] Studies have explored the structure-activity relationships of CDPPB analogs, demonstrating that electronegative aromatic substituents at the para position of the benzamide moiety and halogen atoms at the ortho position of the 1-phenyl ring increase potency. []

Relevance: CDPPB and its analogs are structurally distinct from 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide but exemplify the potential for fine-tuning biological activity through structural modifications within a chemical series. The exploration of substituent effects on the benzamide moiety in CDPPB analogs could inform similar investigations for the target compound. []

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of CDPPB, also acting as a positive allosteric modulator of mGluR5. [] It exhibits high selectivity for mGluR5 over mGluR1. []

Relevance: VU-29, like CDPPB, is structurally distinct from 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide but reinforces the concept of optimizing activity within a chemical series through structural modifications. The improved potency of VU-29 compared to CDPPB emphasizes the importance of exploring different substituents and positions within a scaffold. []

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent analog of CDPPB with both high binding affinity and functional activity at the mGluR5. [] It incorporates the optimal substituents and aromatic positions identified from structure-activity relationship studies. []

Relevance: Similar to VU-29 and CDPPB, VU-1545 demonstrates the potential for structural optimization within a series. While structurally different from 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide, the development of VU-1545 highlights the importance of systematic exploration of different substituents and positions to improve potency and selectivity. []

M27 (4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide)

Compound Description: M27 is a major metabolite of Venetoclax in humans. [] It is formed through oxidation at the 6-position of the cyclohexenyl ring, followed by cyclization at the α-carbon of the piperazine ring. []

Relevance: Although structurally different from 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide, M27 shares the nitrobenzene sulfonamide group. Its formation through oxidative metabolism provides insight into potential metabolic pathways for the target compound. []

M30 (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax found in human feces. [] It is likely formed by gut bacteria. []

Relevance: The presence of M30 as a metabolite of Venetoclax suggests that 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide, with its similar nitro group, might also undergo nitro reduction in vivo, potentially by gut bacteria. []

3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one derivatives

Compound Description: A series of novel oxazolidinone derivatives containing a thienopyridine ring system were synthesized and evaluated as potential antimicrobial agents. [] These derivatives included various amide, sulfonamide, and carbamate derivatives of the core oxazolidinone structure. []

Relevance: While structurally distinct from 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide, these oxazolidinone derivatives highlight the exploration of diverse heterocyclic systems for antimicrobial activity. The target compound also contains a benzoxazole ring and could be modified with various substituents to explore its antimicrobial potential. []

3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives

Compound Description: A series of these benzothiazine-4-one derivatives were synthesized and demonstrated antimicrobial and antioxidant activities. []

Relevance: These compounds share the benzoxazole moiety with 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide, highlighting the versatility of this heterocycle in medicinal chemistry. The incorporation of the benzothiazine-4-one ring in these compounds and their demonstrated biological activities could inspire the design of novel analogs of the target compound with potential antimicrobial and antioxidant properties. []

4-(5-(2-substituted-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-yl)phenol derivatives

Compound Description: These benzoxazole derivatives, synthesized from 4-hydroxybenzaldehyde, were evaluated for their antimicrobial activity. [, ]

Relevance: These compounds share the benzoxazole moiety with 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide and further emphasize the potential of benzoxazole-containing compounds as antimicrobial agents. The presence of the 1,3,4-oxadiazole ring in these derivatives provides another structural variation that could be explored in the context of the target compound. [, ]

Properties

Product Name

2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide

IUPAC Name

2-nitro-N-[4-[5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl]phenyl]benzamide

Molecular Formula

C27H17N5O7

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C27H17N5O7/c33-25(19-5-1-3-7-22(19)31(35)36)28-17-11-9-16(10-12-17)27-30-21-15-18(13-14-24(21)39-27)29-26(34)20-6-2-4-8-23(20)32(37)38/h1-15H,(H,28,33)(H,29,34)

InChI Key

RVUZCBXRLIGBEL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.